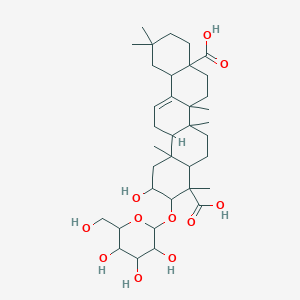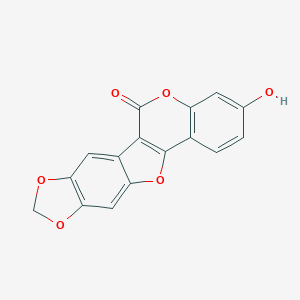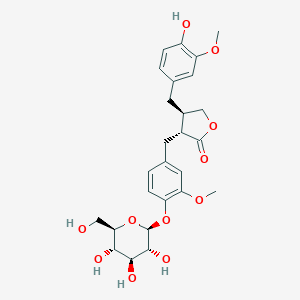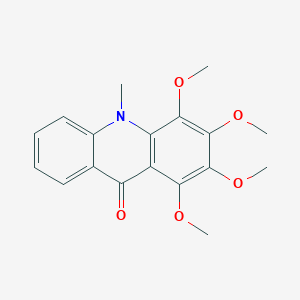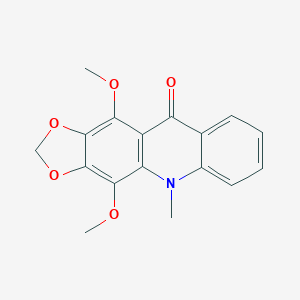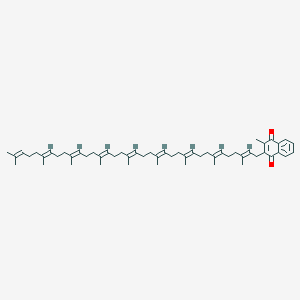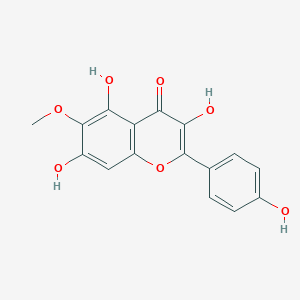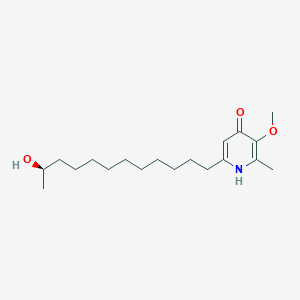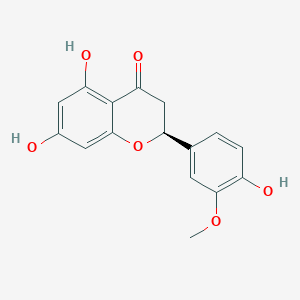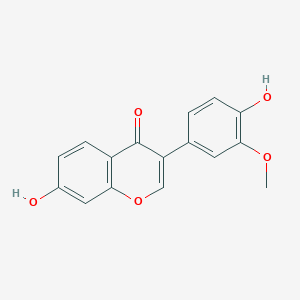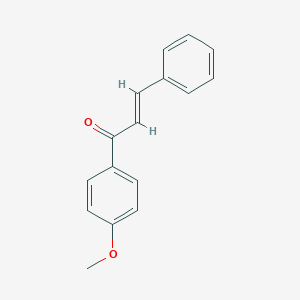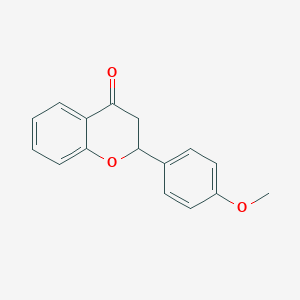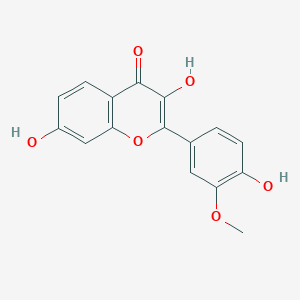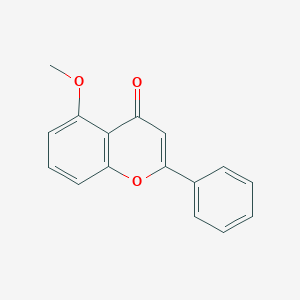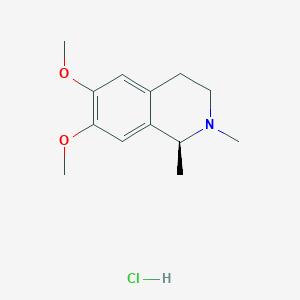
Carnegine hydrochloride, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carnegine hydrochloride, (S)- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. It is a chiral molecule that is synthesized from L-carnitine, an amino acid derivative found in animal tissues. Carnegine hydrochloride, (S)- has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用机制
The mechanism of action of Carnegine hydrochloride, (S)- is not fully understood. However, it is believed to work by increasing the levels of acetylcholine, a neurotransmitter that is involved in various physiological processes, including memory and learning. Carnegine hydrochloride, (S)- also has antioxidant properties, which help to protect cells from oxidative stress and damage.
生化和生理效应
Carnegine hydrochloride, (S)- has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity, which makes it a potential candidate for the treatment of diabetes. It also has cardioprotective effects, which make it a potential candidate for the treatment of cardiovascular diseases. Additionally, it has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
Carnegine hydrochloride, (S)- has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized using a chiral separation process. Additionally, it has been extensively studied, and its biochemical and physiological effects are well-documented. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to determine its exact therapeutic benefits.
未来方向
There are several future directions for research on Carnegine hydrochloride, (S)-. One of the directions is to further investigate its mechanism of action and how it interacts with other molecules in the body. Additionally, research could focus on its potential therapeutic benefits for other diseases, such as cancer and autoimmune diseases. Furthermore, research could focus on developing new synthetic methods for Carnegine hydrochloride, (S)- that are more efficient and cost-effective.
合成方法
Carnegine hydrochloride, (S)- is synthesized from L-carnitine using a chiral separation process. The process involves the use of a chiral stationary phase, which separates the enantiomers of L-carnitine. The (S)-enantiomer is then converted to Carnegine hydrochloride, (S)- through a series of chemical reactions, including hydrolysis and acidification.
科学研究应用
Carnegine hydrochloride, (S)- has been extensively studied for its potential therapeutic benefits. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects, which make it a promising candidate for the treatment of various diseases. Some of the diseases that Carnegine hydrochloride, (S)- has been studied for include diabetes, cardiovascular diseases, and neurodegenerative diseases.
属性
CAS 编号 |
65140-22-9 |
|---|---|
产品名称 |
Carnegine hydrochloride, (S)- |
分子式 |
C13H19NO2·HCl |
分子量 |
257.75 g/mol |
IUPAC 名称 |
(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H/t9-;/m0./s1 |
InChI 键 |
LARXMHOYLNCTFD-FVGYRXGTSA-N |
手性 SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
SMILES |
CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
规范 SMILES |
CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
同义词 |
Carnegin Hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



